molecular formula C₂₁H₁₅D₆O₄P B1157135 2-Isopropylphenyl Diphenyl Phosphate-d6

2-Isopropylphenyl Diphenyl Phosphate-d6

Cat. No.: B1157135
M. Wt: 374.4
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylphenyl Diphenyl Phosphate-d6 is a deuterated analog of Isopropylphenyl Diphenyl Phosphate, a organophosphate compound. The non-deuterated form is a viscous light yellow liquid with a molecular formula of C21H21O4P and a molecular weight of 368.36 g/mol . Organophosphates like this can be susceptible to the formation of highly toxic and flammable phosphine gas when in the presence of strong reducing agents . This deuterated version, where six hydrogen atoms are replaced with stable deuterium isotopes, is designed specifically for use as an internal standard in mass spectrometry-based analytical techniques. It enables precise quantification and reliable tracking of the non-labeled compound in complex matrices, making it invaluable for environmental monitoring, toxicokinetic studies, and metabolic research. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C₂₁H₁₅D₆O₄P

Molecular Weight

374.4

Synonyms

Phosphoric Acid 2-(1-Methylethyl)phenyl Diphenyl Ester-d6;  Diphenyl 2-Isopropylphenyl Phosphate-d6;  o-Isopropylphenyl Diphenyl Phosphate-d6; 

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Mass Spectrometry and NMR Studies
The deuterated form of 2-Isopropylphenyl Diphenyl Phosphate is particularly useful in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium enhances the sensitivity and specificity of analytical methods, allowing for more accurate quantification of organophosphate metabolites in biological samples.

  • Case Study : A study utilized 2-Isopropylphenyl Diphenyl Phosphate-d6 to improve the detection limits of urinary metabolites from flame retardants. The results indicated significant improvements in the quantification of trace levels of these compounds, which are critical for epidemiological research on exposure to environmental pollutants .

Environmental Monitoring

Biomarker for Exposure Assessment
The compound serves as a biomarker for exposure to organophosphate flame retardants (PFRs). Its metabolites can be detected in urine samples, providing insights into human exposure levels.

  • Data Table: Urinary Concentrations of Organophosphate Metabolites
MetaboliteMedian Concentration (µg/L)Sample Size
Diphenyl Phosphate15.3303
2-Isopropylphenyl Diphenyl Phosphate-d64.7303
Other PFR MetabolitesVariesVaries

This table summarizes findings from a large epidemiological study that assessed exposure among different populations, including firefighters who are at higher risk due to occupational exposure .

Toxicological Studies

Safety Assessment
Toxicological assessments have been conducted to evaluate the safety profile of 2-Isopropylphenyl Diphenyl Phosphate-d6 and its parent compounds. These studies often focus on dermal absorption, acute toxicity, and potential reproductive effects.

  • Case Study : In a tier II assessment conducted by Australian authorities, the compound was evaluated for its human health impacts. Results indicated low acute dermal toxicity with an LD50 greater than 10,000 mg/kg in animal models, suggesting a favorable safety profile for controlled use .

Industrial Applications

Use in Flame Retardants
As part of formulations for flame retardants, 2-Isopropylphenyl Diphenyl Phosphate-d6 is used to enhance the thermal stability and fire resistance of materials such as plastics and textiles.

  • Data Table: Industrial Application Overview
Application AreaCompound UsedFunctionality
Plastics Manufacturing2-Isopropylphenyl Diphenyl Phosphate-d6Flame retardancy
Textile Treatment2-Isopropylphenyl Diphenyl Phosphate-d6Enhanced fire resistance

This table illustrates how the compound is integrated into various industrial applications to improve safety standards .

Research and Development

Future Directions
Ongoing research is focused on exploring new applications of 2-Isopropylphenyl Diphenyl Phosphate-d6 in areas such as drug delivery systems and advanced materials science. Its unique properties may lead to innovations in both environmental monitoring techniques and industrial safety practices.

Preparation Methods

Reaction Conditions and Catalysis

Phenol is reacted with propylene-d6 (C₃D₆) in the presence of a p-toluene sulfonic acid (PTSA) catalyst. Key parameters include:

  • Catalyst concentration : 0.5–10 wt% PTSA relative to phenol.

  • Temperature : 30–180°C under atmospheric or pressurized conditions.

  • Agitation : High shear mixing to prevent localized polyalkylation.

The reaction is monitored via gas chromatography (GC) to track propylene-d6 consumption and ensure a C₃/φ ratio (moles of propylene-d6 reacted per total phenol) below 0.25. This limits diisopropylphenol-d6 formation to <3 wt%.

Isotopic Considerations

  • Propylene-d6 purity : ≥98% deuterium enrichment is critical to minimize protiated contaminants.

  • Solvent selection : Non-deuterated solvents (e.g., hexane) avoid unintended H/D exchange.

  • Reaction kinetics : Deuterated propylene exhibits slightly slower reaction rates due to the kinetic isotope effect, necessitating extended reaction times (up to 24 hours).

Distillation and Purification of Monoisopropylphenol-d6

Post-alkylation, the crude product is distilled to remove unreacted phenol and concentrate monoisopropylphenol-d6.

Fractional Distillation Parameters

  • Distillation setup : Vigreux column or spinning-band apparatus for high separation efficiency.

  • Temperature gradient : 150–220°C to isolate phenol (bp 181°C) from monoisopropylphenol-d6 (bp 230°C).

  • Target C₃/φ ratio : 0.35–0.65 in the distilland, achieved by removing 40–60% of the initial phenol.

Challenges in Deuterated Systems

  • Isotope effects : Boiling points of deuterated compounds are marginally higher (1–3°C), requiring fine-tuned temperature control.

  • Byproduct removal : Trace diisopropylphenol-d6 is retained in the distillation residue, yielding >97% monoisopropylphenol-d6 purity.

Phosphorylation to Form 2-Isopropylphenyl Diphenyl Phosphate-d6

The monoisopropylphenol-d6 intermediate is phosphorylated using POCl₃, followed by sequential substitution with phenyl groups.

Reaction Scheme

  • Phosphorylation :
    Monoisopropylphenol-d6 + POCl₃ → 2-isopropylphenyl phosphoryl chloride-d6 + HCl.

  • Phenyl group substitution :
    2-isopropylphenyl phosphoryl chloride-d6 + 2 PhOH → iPPPP-d6 + 2 HCl.

Optimization of Phosphorylation

  • Stoichiometry : 1:3 molar ratio of monoisopropylphenol-d6 to POCl₃ ensures complete conversion.

  • Temperature : 50–80°C under inert atmosphere (N₂ or Ar).

  • Phenol addition : Slow addition of phenol to prevent di-ester formation.

Characterization and Analytical Validation

Spectroscopic Analysis

  • NMR : ¹H NMR shows absence of protiated isopropyl peaks (δ 1.2–1.4 ppm), while ³¹P NMR confirms phosphate integrity (δ −18 to −20 ppm).

  • Mass spectrometry : ESI-MS exhibits [M−H]⁻ ion at m/z 368 (non-deuterated) and m/z 374 (d6 variant), with isotopic purity ≥95%.

Purity Assessment

  • GC-MS : Residual phenol <0.1%, diisopropylphenol-d6 <0.5%.

  • HPLC : Retention time alignment with non-deuterated standard.

Challenges in Deuterated Synthesis

Isotopic Dilution

  • Protiated contaminants : Trace H₂O or protic solvents (e.g., methanol) cause H/D exchange, necessitating anhydrous conditions.

  • Cost constraints : Propylene-d6 and deuterated solvents increase production costs 10–20× compared to non-deuterated routes.

Scalability Issues

  • Batch size limitations : Deuterated reagents are often available in small quantities, restricting synthesis to <100 g batches.

  • Regulatory compliance : Handling deuterated compounds requires specialized permits due to nuclear magnetic resonance (NMR) regulatory oversight.

Applications in Analytical Chemistry

iPPPP-d6 is integral to LC-MS/MS workflows for flame retardant analysis:

  • Matrix effect compensation : Co-elution with analytes normalizes ionization efficiency.

  • Quantification : Calibration curves using d6-labeled standards achieve R² >0.99 in urine and serum matrices .

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